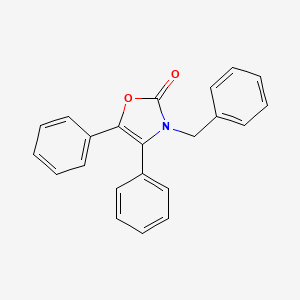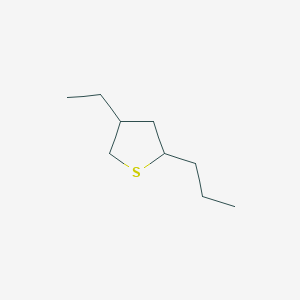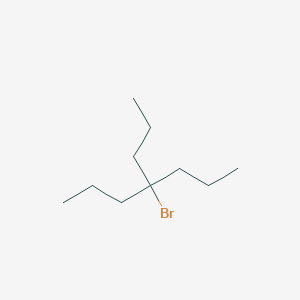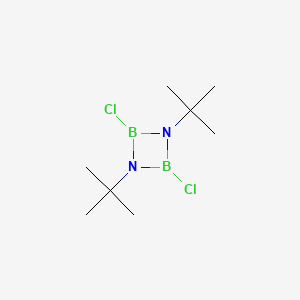
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazinane family This compound features a six-membered ring structure with three nitrogen atoms and three carbon atoms, forming a stable and versatile framework
Métodos De Preparación
The synthesis of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethylamine and diphenylurea in the presence of a suitable catalyst can lead to the formation of the desired triazinane compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
Aplicaciones Científicas De Investigación
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be compared with other triazinane derivatives and similar heterocyclic compounds:
1,3,5-Triazinane: The parent compound with a simpler structure, lacking the ethyl and phenyl groups.
1,3-Diethyl-1,3-diphenylurea: A structurally related compound with similar functional groups but different ring structure.
3,6-Diphenyl-1,2,4,5-tetrazine: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
The unique combination of ethyl and phenyl groups in this compound imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62442-17-5 |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1,3-diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C19H21N3O2/c1-3-20-17(15-11-7-5-8-12-15)22(16-13-9-6-10-14-16)19(24)21(4-2)18(20)23/h5-14,17H,3-4H2,1-2H3 |
Clave InChI |
VNETXKWFHBWCPX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(N(C(=O)N(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)



![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)

![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)

